

Synthesis of Resorcinol-O,O'-diacetic Acid: A Technical Guide

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Compound of Interest

Compound Name: *resorcinol-o,o'-diacetic acid*

Cat. No.: *B087187*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of **resorcinol-O,O'-diacetic acid**, a derivative of resorcinol with potential applications in medicinal chemistry and materials science. The document details a feasible synthetic route based on the Williamson ether synthesis, compiles relevant physicochemical and spectroscopic data, and discusses the biological context of its precursor, resorcinol, by visualizing its known interactions with cellular signaling pathways.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for **resorcinol-O,O'-diacetic acid** is presented in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of **Resorcinol-O,O'-diacetic Acid**

Property	Value	Reference
CAS Number	102-39-6	
Molecular Formula	C ₁₀ H ₁₀ O ₆	
Molecular Weight	226.18 g/mol	
Melting Point	195 °C	
Appearance	White solid	-

Table 2: Spectroscopic Data for **Resorcinol-O,O'-diacetic Acid**

Spectroscopy	Data Highlights	Reference
ATR-IR	A spectrum is available, showing characteristic absorptions for O-H (carboxylic acid), C=O (carboxylic acid), C-O (ether and carboxylic acid), and aromatic C-H bonds.	-
¹ H NMR	Experimental data not available in the searched literature.	-
¹³ C NMR	A predicted spectrum suggests characteristic peaks for carboxylic acid carbons (~170-180 ppm), aromatic carbons (~100-160 ppm), and methylene carbons of the ether linkage (~65-75 ppm).[1]	[1]

Experimental Protocol: Synthesis of Resorcinol-O,O'-diacetic Acid via Williamson Ether Synthesis

The following protocol is a detailed methodology for the synthesis of **resorcinol-O,O'-diacetic acid**, adapted from established Williamson ether synthesis procedures for phenols.[\[2\]](#)[\[3\]](#)[\[4\]](#)

2.1. Materials and Reagents

- Resorcinol
- Sodium chloroacetate or Chloroacetic acid
- Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
- Distilled water
- Concentrated hydrochloric acid (HCl)
- Ethanol (for recrystallization)
- Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel, beaker, Buchner funnel)
- Magnetic stirrer and heating mantle
- pH paper or pH meter

2.2. Reaction Procedure

- Preparation of the Sodium Resorcinate:
 - In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve resorcinol (1.0 eq.) in an aqueous solution of sodium hydroxide (2.2 eq.) with stirring. The dissolution of the resorcinol and the formation of the disodium salt is an exothermic process.
- Williamson Ether Synthesis:
 - To the solution of sodium resorcinate, add a concentrated aqueous solution of sodium chloroacetate (2.2 eq.) dropwise through a dropping funnel at room temperature with vigorous stirring.

- After the addition is complete, heat the reaction mixture to reflux (approximately 100-110 °C) and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up and Isolation:
 - After the reaction is complete, cool the mixture to room temperature.
 - Carefully acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 1-2. This will precipitate the crude **resorcinol-O,O'-diacetic acid**.
 - Cool the mixture in an ice bath to ensure complete precipitation.
 - Collect the crude product by vacuum filtration using a Buchner funnel and wash the solid with cold distilled water to remove any inorganic salts.
- Purification:
 - The crude product can be purified by recrystallization from hot water or an ethanol-water mixture to yield pure **resorcinol-O,O'-diacetic acid** as a white crystalline solid.
 - Dry the purified product in a vacuum oven.

2.3. Characterization

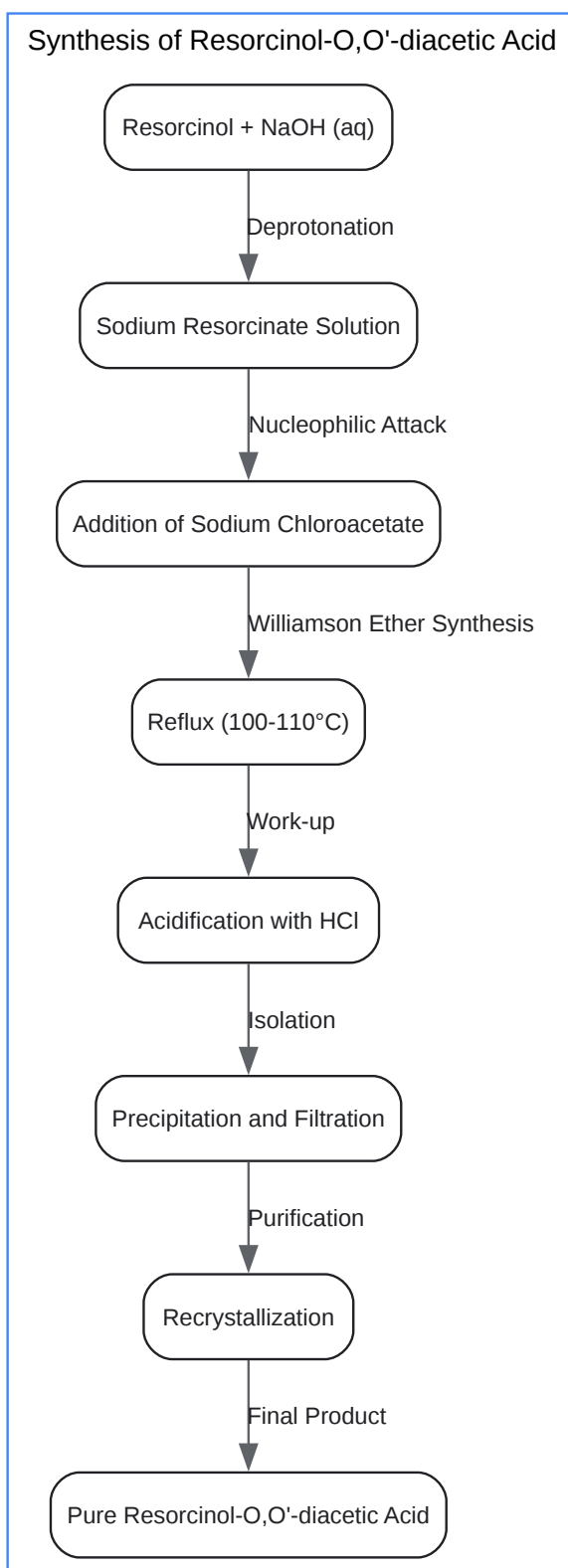
The identity and purity of the synthesized **resorcinol-O,O'-diacetic acid** should be confirmed using the following techniques:

- Melting Point: Compare the experimental melting point with the literature value (195 °C).
- Infrared (IR) Spectroscopy: Confirm the presence of key functional groups (O-H, C=O, C-O ether).
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Obtain ¹H and ¹³C NMR spectra to confirm the chemical structure.
- Mass Spectrometry (MS): Determine the molecular weight of the compound.

Visualization of Synthesis and Biological Context

3.1. Experimental Workflow

The following diagram illustrates the key steps in the synthesis of **resorcinol-O,O'-diacetic acid**.

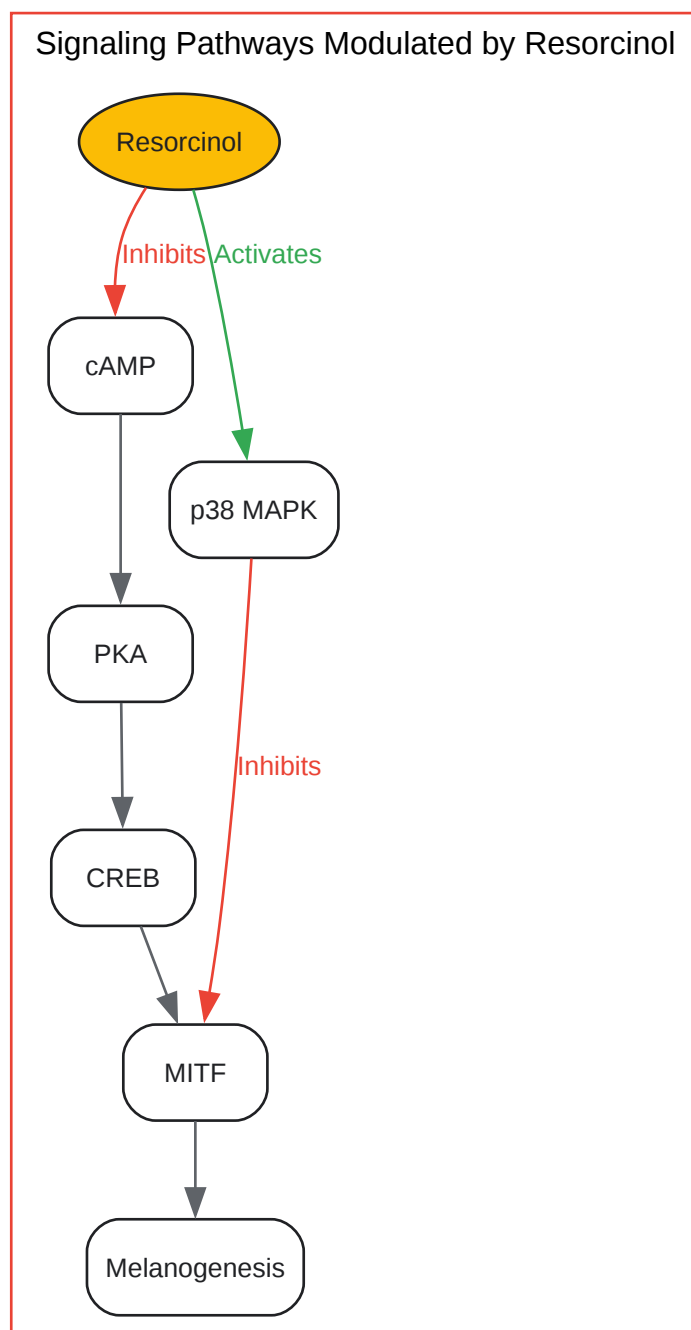


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Caption: Workflow for the synthesis of **resorcinol-O,O'-diacetic acid**.

3.2. Signaling Pathways Modulated by Resorcinol

While the specific biological activities of **resorcinol-O,O'-diacetic acid** are not extensively documented in the available literature, its precursor, resorcinol, has been shown to modulate key cellular signaling pathways. The following diagram illustrates the known effects of resorcinol on the cAMP and p38 MAPK pathways in melanoma cells.[2][5] It is important to note that the derivatization to the diacetic acid may alter these biological activities.



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Caption: Resorcinol's modulation of cAMP and p38 MAPK pathways.

This technical guide provides a comprehensive starting point for the synthesis and study of **resorcinol-O,O'-diacetic acid**. Further research is warranted to fully elucidate the biological activities of this derivative and its potential applications in drug development.

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